2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Overview
Description
The compound “2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate” is a chemical compound with the molecular formula C21H23NO7 . It is related to the compound “(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride” which has the molecular formula C8H11BClNO4 .
Synthesis Analysis
A practical and efficient process for the synthesis of a related compound, 2-amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride, has been developed. This process involves borylation, oxidation, nitration, esterification, and hydrogenation .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a chromene ring (a heterocyclic compound that is a derivative of benzopyran), multiple methoxy groups (-OCH3), an amino group (-NH2), and a carboxylate group (-COO-) .Chemical Reactions Analysis
The synthesis of related compounds involves a series of chemical reactions including borylation, oxidation, nitration, esterification, and hydrogenation . Protodeboronation of alkyl boronic esters has also been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C21H23NO7), average mass (401.410 Da), and monoisotopic mass (401.147461 Da) . More detailed properties such as melting point, boiling point, and density are not available in the retrieved resources.Properties
IUPAC Name |
2-methoxyethyl 2-amino-4-(4-methoxycarbonylphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO7/c1-23(2)11-15(25)18-16(12-23)31-20(24)19(22(27)30-10-9-28-3)17(18)13-5-7-14(8-6-13)21(26)29-4/h5-8,17H,9-12,24H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETNGUQEINGXJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C(=O)OCCOC)C3=CC=C(C=C3)C(=O)OC)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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